1-Ethenyl-3-methylcyclohex-2-en-1-ol
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Overview
Description
1-Ethenyl-3-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O. It is a cyclic alcohol with a vinyl group and a methyl group attached to a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-3-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of cyclohexene derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-methylcyclohex-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted cyclohexenols depending on the nucleophile used.
Scientific Research Applications
1-Ethenyl-3-methylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-ethenyl-3-methylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. Its vinyl group allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: This compound is similar in structure but lacks the vinyl group.
3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Another similar compound with a different substitution pattern on the cyclohexene ring.
Uniqueness
1-Ethenyl-3-methylcyclohex-2-en-1-ol is unique due to its combination of a vinyl group and a hydroxyl group on a cyclohexene ring.
Properties
CAS No. |
62763-42-2 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-ethenyl-3-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)6-4-5-8(2)7-9/h3,7,10H,1,4-6H2,2H3 |
InChI Key |
VETXXJZMVVPTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)(C=C)O |
Origin of Product |
United States |
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